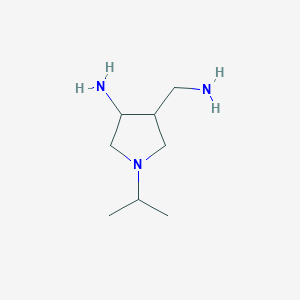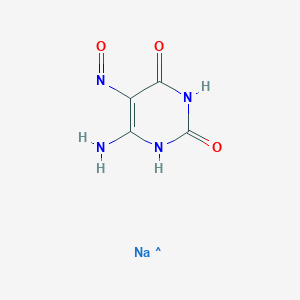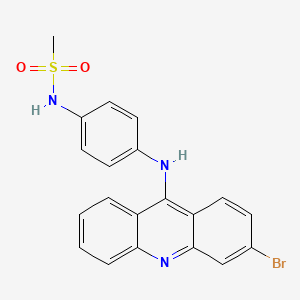
Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- is a chemical compound with the molecular formula C20H16BrN3O2S and a molecular weight of 442.36 g/mol . This compound is known for its unique structure, which includes a methanesulfonanilide moiety linked to a 3-bromo-9-acridinyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- typically involves the reaction of 3-bromo-9-acridinylamine with methanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as triethylamine or sodium hydride. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromo-9-acridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted acridinyl derivatives.
Scientific Research Applications
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety intercalates into DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This compound also interacts with various enzymes and proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- can be compared with other similar compounds, such as:
Methanesulfonanilide, 4’-((4-bromo-9-acridinyl)amino)-3’-methoxy-: Similar structure but with a methoxy group at the 3’ position.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide: Contains a methyl group instead of a bromo group.
Methanesulfonanilide, 4’-(3-methylsulfonyl-9-acridinylamino)-: Contains a methylsulfonyl group instead of a bromo group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
58682-45-4 |
|---|---|
Molecular Formula |
C20H16BrN3O2S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[4-[(3-bromoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16BrN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |
InChI Key |
UTJTTYAOWDXHNW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
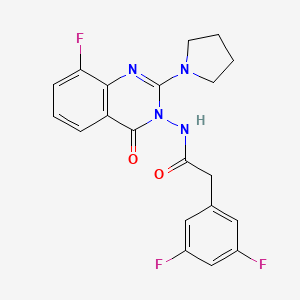


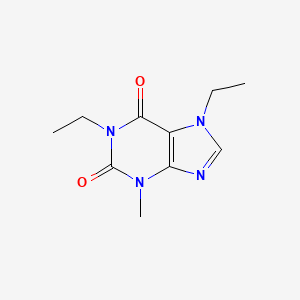
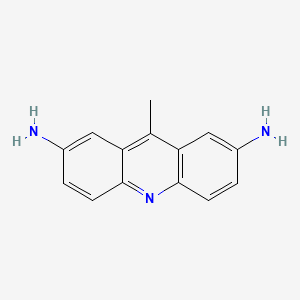
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
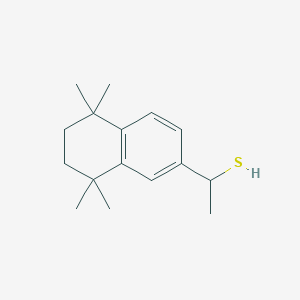

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
